molecular formula C22H29N3OS B2498911 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea CAS No. 1235626-39-7

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2498911
CAS No.: 1235626-39-7
M. Wt: 383.55
InChI Key: SQRYRSMALXHXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The methylthio group is introduced via nucleophilic substitution reactions.
  • Reagents: Methylthiolating agents such as methylthiol chloride.
  • Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) under reflux.
  • Urea Formation:

    • The final step involves the reaction of the piperidine derivative with an isocyanate to form the urea linkage.
    • Reagents: Isocyanates such as m-tolyl isocyanate.
    • Conditions: Mild temperatures and inert atmosphere to prevent side reactions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    • Use of continuous flow reactors for better control of reaction conditions.
    • Implementation of purification techniques such as recrystallization and chromatography.

    Types of Reactions:

    • Oxidation:

      • The methylthio group can undergo oxidation to form sulfoxides or sulfones.
      • Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
      • Conditions: Mild to moderate temperatures to control the extent of oxidation.
    • Reduction:

      • The nitro groups, if present, can be reduced to amines.
      • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
      • Conditions: Typically carried out under an inert atmosphere to prevent unwanted side reactions.
    • Substitution:

      • The aromatic rings can undergo electrophilic substitution reactions.
      • Reagents: Electrophiles such as halogens or nitro groups.
      • Conditions: Often requires a catalyst like iron(III) chloride (FeCl3) for halogenation.

    Major Products:

    • Oxidation of the methylthio group yields sulfoxides or sulfones.
    • Reduction of nitro groups yields corresponding amines.
    • Substitution reactions on the aromatic rings yield various substituted derivatives.

    Scientific Research Applications

    1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea has several applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and stability under various conditions.
    • Biology:

      • Potential use as a ligand in receptor binding studies.
      • Investigated for its biological activity, including antimicrobial and anticancer properties.
    • Medicine:

      • Explored as a potential therapeutic agent due to its unique structure.
      • Studied for its pharmacokinetic and pharmacodynamic properties.
    • Industry:

      • Used in the development of new materials with specific properties.
      • Potential applications in the production of polymers and resins.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Piperidine Ring:

      • Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.
      • Conditions: Often involves the use of strong bases or acids to facilitate ring closure.

    Mechanism of Action

    The mechanism of action of 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. These may include:

      Receptor Binding:

      Enzyme Inhibition:

      Pathways Involved:

    Comparison with Similar Compounds

    • 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(p-tolyl)urea:

      • Similar structure but with a para-tolyl group instead of a meta-tolyl group.
      • Differences in biological activity and reactivity due to positional isomerism.
    • 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea:

      • Similar structure but with an ortho-tolyl group.
      • Positional isomerism affects its chemical and biological properties.

    Uniqueness:

    • The specific positioning of the methylthio and tolyl groups in 1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea provides unique steric and electronic properties.
    • These properties influence its reactivity, stability, and biological activity, making it distinct from its isomers and other related compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-(3-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H29N3OS/c1-17-6-5-8-20(14-17)24-22(26)23-15-18-10-12-25(13-11-18)16-19-7-3-4-9-21(19)27-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H2,23,24,26)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SQRYRSMALXHXFC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H29N3OS
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    383.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.